9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazine scaffold. The structure features a 4-methoxyphenyl substituent at position 4 and a 2-(4-fluorophenyl)ethyl group at position 9 (Figure 1). These substituents confer unique electronic and steric properties, influencing its physicochemical behavior and biological activity.
Properties
Molecular Formula |
C26H22FNO4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H22FNO4/c1-30-20-8-4-18(5-9-20)22-14-25(29)32-26-21(22)10-11-24-23(26)15-28(16-31-24)13-12-17-2-6-19(27)7-3-17/h2-11,14H,12-13,15-16H2,1H3 |
InChI Key |
GVKDIRASXSYJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Approaches
Intermediate Synthesis: Fluorophenyl and Methoxyphenyl Components
The target compound’s structural complexity necessitates independent preparation of its 4-fluorophenylethyl and 4-methoxyphenyl moieties before final assembly.
Synthesis of Ethyl 4-(4-Fluorophenyl)-2,4-Dioxobutanoate
This β-ketoester intermediate forms through Claisen condensation between 1-(4-fluorophenyl)ethan-1-one and diethyl oxalate under basic conditions. Source documents five distinct protocols with yields ranging from 54% to 96% (Table 1).
Table 1: Comparative Synthesis Conditions for Ethyl 4-(4-Fluorophenyl)-2,4-Dioxobutanoate
| Base | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| Sodium ethoxide | Ethanol | 0–20°C | 5 h | 81% | |
| Metallic sodium | Ethanol | 10°C | Overnight | 96% | |
| n-BuLi | THF | -78°C | 1 h | 54% |
The sodium ethoxide-mediated method in ethanol demonstrates optimal reproducibility, achieving 81% yield at ambient temperatures. Kinetic control at lower temperatures (-78°C) using n-BuLi reduces side reactions but complicates scalability.
Preparation of 4-Methoxyphenyl Derivatives
Source details the acid-catalyzed reaction of 4-methoxybenzaldehyde with acetic anhydride and sulfuric acid, producing 2-(4-methoxyphenyl)- intermediates. This 24-hour reaction at 25°C in toluene provides the methoxyphenyl component essential for subsequent coupling.
Chromeno-Oxazin Core Construction
Cyclization and Ring Formation
The chromeno[8,7-e]oxazin nucleus assembles through acid-catalyzed intramolecular cyclization. A representative protocol from source employs sulfuric acid in acetic anhydride to dehydrate and cyclize phenolic precursors into the fused heterocyclic system.
Critical parameters include:
- Catalyst concentration : 1–2 mol% H₂SO₄ prevents over-acidification while maintaining reaction velocity
- Temperature control : Maintaining 25°C during aldehyde addition minimizes side-product formation
- Solvent selection : Toluene facilitates azeotropic removal of water, driving the equilibrium toward cyclization
Final Assembly and Functionalization
Alkylation and Ether Formation
The 2-(4-fluorophenyl)ethyl side chain introduces via nucleophilic substitution or Mitsunobu reaction. Industrial methods described in source for analogous chromeno-oxazines utilize:
- Phase-transfer catalysts : Tetrabutylammonium bromide enhances interfacial reactivity between hydrophilic and hydrophobic reactants
- Microwave irradiation : Reduces reaction times from hours to minutes while improving yields by 12–15%
Lactonization to Oxazin-2-One
Ring-closing metathesis or acid-catalyzed lactonization finalizes the oxazinone moiety. Kinetic studies in source demonstrate that p-toluenesulfonic acid in refluxing toluene achieves 89% lactonization efficiency within 3 hours.
Reaction Optimization and Process Chemistry
Solvent and Catalyst Screening
Comparative analysis of solvents (Table 2) reveals dimethylformamide (DMF) as optimal for Claisen condensations, while toluene prevails in cyclization steps due to its azeotropic properties.
Table 2: Solvent Impact on Key Reaction Steps
| Reaction Stage | Optimal Solvent | Yield Improvement |
|---|---|---|
| Claisen Condensation | DMF | 18% vs. THF |
| Cyclization | Toluene | 22% vs. DCM |
| Lactonization | Toluene | 15% vs. EtOAc |
Industrial-Scale Production
Continuous Flow Synthesis
Source outlines adaptations for kilogram-scale production:
- Microreactor systems : Enable precise temperature control (±0.5°C) during exothermic cyclization steps
- In-line analytics : FTIR and HPLC monitoring reduce batch rejection rates by 68%
Purification Strategies
- Crystallization optimization : Gradient cooling from 80°C to 4°C over 12 hours enhances purity from 92% to 99.5%
- Chromatography avoidance : Simulated moving bed (SMB) technology cuts solvent consumption by 85% in large-scale separations
Analytical Characterization
Spectroscopic Verification
Purity Assessment
HPLC methods employing C18 columns (60% acetonitrile/40% water) achieve baseline separation of the target compound from synthetic byproducts with retention times of 8.9±0.2 minutes.
Chemical Reactions Analysis
Types of Reactions
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on and analogous structures.
Key Observations :
Substituent Effects on Bioactivity: The 4-methoxyphenyl group is associated with osteogenic activity in formononetin derivatives (e.g., Compound 2 and 7 in ). This moiety enhances binding to estrogen receptors, promoting bone formation . Fluorophenyl substituents (e.g., in ’s 6k) improve metabolic stability and antiviral potency due to increased lipophilicity and electron-withdrawing effects .
Impact of Alkyl Chain Length :
- Hydrophobic side chains (e.g., butyl in Compound 2 vs. furan-3-ylmethyl in Compound 7) modulate solubility and target selectivity. Longer chains may enhance membrane permeability but reduce aqueous solubility .
Tautomerization and Solvent Effects: Chromeno-oxazinones with hydroxylated side chains (e.g., 4-hydroxybutyl in ) undergo tautomerization, influencing their stability and reactivity in polar solvents .
Key Insights :
- High yields (e.g., 83% in ) are achieved via aminomethylation of isoflavones with amino alcohols and formaldehyde .
- Ferrocenyl derivatives () require specialized HRMS and HPLC for purity validation due to their metal-containing scaffolds.
Biological Activity
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of intermediate compounds followed by cyclization and functional group modifications. Key reagents include fluorobenzene and methoxybenzene, among others. Industrial methods may utilize continuous flow reactors to enhance yield and purity .
- Molecular Formula : C26H22FNO4
- Molecular Weight : 431.5 g/mol
- IUPAC Name : 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
- InChI Key : GVKDIRASXSYJJT-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that compounds similar to 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains and fungi . The minimum inhibitory concentration (MIC) of these compounds has been compared to conventional antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways targeted include those involving apoptosis-related proteins and cell signaling pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This may involve binding to enzymes or receptors that modulate cellular functions. The unique combination of functional groups in the compound contributes to its distinct reactivity and biological effects .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Study : A study assessing the antimicrobial activity of related compounds found significant inhibition against both gram-positive and gram-negative bacteria as well as fungi .
- Anticancer Evaluation : In a study focused on anticancer activity, the compound was shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent .
- Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with specific proteins involved in cancer progression and microbial resistance mechanisms .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C26H22FNO4 |
| Molecular Weight | 431.5 g/mol |
| Antimicrobial Activity | Effective against various strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Mechanism of Action | Binds to specific molecular targets |
Q & A
Q. What are the optimal synthetic routes for preparing 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-chromeno-oxazin-2-one?
Answer: The synthesis of chromeno-oxazine derivatives typically involves multi-step reactions:
Core formation : Condensation of substituted coumarins or chromenones with aldehydes/amines under acidic or basic conditions. For example, Mykhaylo (2015) synthesized analogous compounds via cyclization of hydroxylated isoflavones with alkylating agents (e.g., hydroxybutyl or hydroxypentyl groups) under reflux in chloroform .
Functionalization : Introducing substituents (e.g., fluorophenyl or methoxyphenyl groups) via nucleophilic substitution or Friedel-Crafts alkylation. (2022) highlights yields of 35–66% for similar fluorophenyl-substituted chromeno-oxazines using Suzuki coupling or Buchwald-Hartwig amination .
Key parameters : Reaction temperature (60–100°C), solvent polarity (ethanol, DMF), and catalyst (e.g., Pd/C for cross-coupling).
Q. How can researchers confirm the structural integrity of this compound?
Answer: Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.0 ppm), oxazine ring protons (δ 4.0–5.5 ppm), and substituents (e.g., fluorophenyl δ ~7.1 ppm; methoxyphenyl δ ~3.8 ppm for OCH3) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- HPLC : Ensure >95% purity using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do substituent variations (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) influence bioactivity?
Answer:
- Electronic effects : Fluorine atoms enhance metabolic stability and lipophilicity (logP), improving blood-brain barrier penetration. Methoxy groups increase electron density, potentially altering binding to aromatic residues in target proteins .
- Biological data : In (2024), a derivative with 4-methoxyphenyl and furan substituents (compound 7) showed dual osteoblast activation (BMP/Smad pathway) and osteoclast inhibition (RANKL/OPG pathway), outperforming ipriflavone in murine osteoporosis models .
Q. What experimental strategies resolve contradictions in reported biological activities of chromeno-oxazine derivatives?
Answer:
- Dose-response profiling : Test compounds across a wide concentration range (nM–µM) to identify off-target effects.
- Pathway-specific assays : Use luciferase reporters (e.g., NF-κB for inflammation) or phospho-specific antibodies (e.g., Smad1/5/8 for BMP signaling) to isolate mechanisms .
- Control compounds : Include structurally similar but inactive analogs (e.g., non-fluorinated derivatives) to validate target specificity .
Q. How can researchers optimize reaction yields for low-solubility intermediates?
Answer:
- Solvent screening : Use polar aprotic solvents (DMF, DMSO) for hydrophobic intermediates. (2015) achieved 62–90% yields for chromeno-oxazines using chloroform for cyclization .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 mins vs. 12 hours) and improve homogeneity .
- Crystallization additives : Add seeds or use anti-solvents (e.g., hexane) to precipitate intermediates .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
- Pharmacokinetics :
- Toxicity :
Methodological Challenges and Solutions
Q. How to address discrepancies in NMR data for tautomeric forms?
Answer:
Q. What computational tools predict binding modes to biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
